tert-butyl 2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-10-11(20)8-14-12-6-4-5-7-13(12)16(21)9-15(14)19/h4-7,9,11,20-21H,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBHDXFQCOFXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Optical Rotation of Enantiomers
| Compound | [α]D (c 0.41, THF) |
|---|---|
| (S)-enantiomer | +35 |
| (R)-enantiomer (ent-6) | −34 |
Functional Group Reactivity
The tert-butyl carboxylate group in this compound enhances stability during hydrogenation (Pd/C, ammonium formate) compared to less sterically hindered esters, which may require harsher deprotection conditions . This contrasts with methyl or benzyl carboxylates, which are more prone to side reactions under similar catalytic hydrogenation.
Preparation Methods
Grignard Reagent-Mediated Alkylation
A pivotal step in the synthesis involves the alkylation of a benzo[f]quinoline precursor using ethylmagnesium bromide (EtMgBr). In a representative procedure, a solution of 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate (5 , 126.5 mg, 0.2381 mmol) in anhydrous tetrahydrofuran (THF, 1.3 mL) was treated with EtMgBr (476 μL, 0.4761 mmol) at room temperature. After 30 minutes, the reaction was quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via flash chromatography (20% ethyl acetate/hexane) to yield 6 (84.5 mg, 87%).
Critical Parameters
Catalytic Hydrogenation for Hydroxyl Group Deprotection
Deprotection of the benzyl ether group was achieved using palladium on carbon (Pd/C) under hydrogenative conditions. A mixture of 6 (84.7 mg, 0.209 mmol) and ammonium formate (130 mg, 2.09 mmol) in THF:MeOH (9:1, 8 mL) was stirred with 10% Pd/C (40 mg) for 30 minutes. Filtration through Celite and solvent removal afforded 7 as a white foam (63.9 mg, 97%).
Advantages of Ammonium Formate
- Acts as a hydrogen donor, eliminating the need for pressurized H₂ gas.
- Enables rapid reaction completion (≤30 minutes).
Optimization of Reaction Conditions
Diastereomeric Excess Control
Patent WO2014203045A1 highlights the use of sodium borohydride in aqueous micellar aggregates to achieve ≥80% diastereomeric excess (de) during intermediate reduction. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes epimerization |
| Solvent System | Water/THF (1:3) | Enhances reagent solubility |
| Reducing Agent | NaBH₄ (2.5 equiv) | Ensures complete conversion |
Oxidative Transformation
Copper(II)-mediated oxidation systems (CuCl₂/TEMPO/O₂) were employed for late-stage oxidation of secondary alcohols to ketones. Reactions conducted at 30–50°C in acetonitrile achieved 92% conversion within 6 hours.
Comparative Analysis of Synthetic Routes
The table below contrasts three dominant methodologies:
Challenges and Solutions in Large-Scale Production
Sensitivity to Moisture
The Grignard reagent’s moisture sensitivity necessitated the development of alternative methods. Patent WO2014203045A1 addresses this by employing Reformatsky reagents (zinc-mediated reactions), which tolerate trace water and achieve comparable yields (82–85%).
Purification Difficulties
Crystallization from n-heptane effectively removed non-polar byproducts, enhancing purity to ≥98% for critical intermediates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation reactions followed by hydroxylation and tert-butyl esterification. Key parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps), solvent selection (e.g., dichloromethane or acetonitrile for solubility), and catalyst optimization (e.g., palladium for coupling reactions). Post-synthesis purification via column chromatography is critical to isolate high-purity product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC/MS for purity assessment (≥95% recommended for biological assays).
- Single-crystal X-ray diffraction (as in ) to confirm stereochemistry and intramolecular hydrogen bonding.
- NMR spectroscopy (1H/13C) to verify substitution patterns and tert-butyl group integrity .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : Stability is affected by:
- Moisture : Store in a desiccator at 2–8°C to prevent hydrolysis of the tert-butyl ester .
- Light : Protect from UV exposure to avoid photodegradation of the quinoline core.
- Oxygen : Use inert gas (N₂/Ar) purging in storage vials to minimize oxidation of dihydroxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Validate batch purity via orthogonal methods (e.g., elemental analysis alongside HPLC).
- Assay conditions : Standardize protocols (e.g., cell line viability assays at consistent pH and temperature).
- Structural analogs : Compare activity with related compounds (e.g., ’s trifluoromethyl derivative) to identify substituent-specific effects .
Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding with enzymes (e.g., cytochrome P450) or receptors.
- DFT calculations : Analyze electronic properties of the dihydroxyquinoline core to predict redox behavior.
- MD simulations : Assess conformational stability of the tert-butyl group in aqueous vs. lipid environments .
Q. How can crystallographic data improve the design of derivatives with enhanced solubility?
- Methodological Answer :
- X-ray structures (e.g., ’s ethyl-quinoline analog) reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) that hinder solubility.
- Modify substituents (e.g., replace tert-butyl with PEG-like groups) while preserving the core’s bioactive conformation .
Q. What experimental strategies can validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and enthalpy changes.
- Mutagenesis studies : Identify critical residues in the enzyme’s active site using site-directed mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
